molecular formula C15H13N5 B2883771 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 286860-15-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No. B2883771
CAS RN: 286860-15-9
M. Wt: 263.304
InChI Key: WQXBGENPGVAVJS-UHFFFAOYSA-N
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Description

The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an indole ring, which is a fused bicyclic structure containing a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolopyridine moieties, including compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole, have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. Some compounds demonstrated good antibacterial and antifungal activities, as well as radical scavenging and metal chelating activity (Saundane et al., 2012).

Chemical Properties and Reactions

  • The gas-phase pyrolysis of certain indole derivatives leads to the formation of a range of heterocyclic products, including pyrazoles. This indicates potential applications in synthetic chemistry, especially in the formation of complex heterocyclic structures (Despinoy et al., 1998).
  • The study of the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various indole derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, has shown these compounds to possess diverse biological activities, useful in fields like pharmacology (Zaki et al., 2016).

Pharmaceutical Applications

  • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], which are structurally related to the compound , have been found to possess significant biological activities, including anti-inflammatory, anti-cancer, insecticidal, and antimicrobial actions. These findings highlight the potential of similar indole-pyrazole derivatives in pharmaceutical research (Hojati & Raouf, 2016).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-9-7-10(2)20(19-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-14/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXBGENPGVAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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